2-(4-ethylphenoxy)-N-mesitylpropanamide
Description
2-(4-Ethylphenoxy)-N-mesitylpropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 4-ethylphenoxy group at the second carbon and a mesityl (2,4,6-trimethylphenyl) group at the amide nitrogen.
Properties
Molecular Formula |
C20H25NO2 |
|---|---|
Molecular Weight |
311.4g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-(2,4,6-trimethylphenyl)propanamide |
InChI |
InChI=1S/C20H25NO2/c1-6-17-7-9-18(10-8-17)23-16(5)20(22)21-19-14(3)11-13(2)12-15(19)4/h7-12,16H,6H2,1-5H3,(H,21,22) |
InChI Key |
FYAXAIGSXDBLGS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=C(C=C2C)C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Halogen vs. Alkyl Substituents: Chloro/methyl groups (e.g., in 2-(4-Chloro-2-methylphenoxy)-N-phenylpropanamide) increase electrophilicity, enhancing antimicrobial activity compared to ethyl-substituted analogs .
- Solubility Modulation : Hydroxy or acetyl groups (e.g., in N-(4-Acetylphenyl)- derivatives) improve aqueous solubility, critical for bioavailability .
Functional Analogues: Thiourea and Carbamothioyl Derivatives
Compounds like 2-((4-ethylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides (1a–c) share the phenoxy motif but incorporate a benzamide-thiourea scaffold. These derivatives exhibit notable antipathogenic and antimicrobial activities, attributed to the thiourea moiety’s ability to disrupt bacterial membranes or enzyme function . In contrast, the target propanamide lacks sulfur-based functional groups, suggesting divergent mechanisms of action.
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